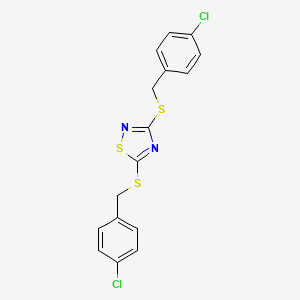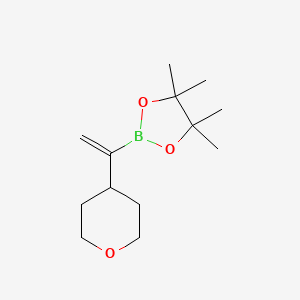
4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane, also known as THP-vinylboronate, is a boron-containing compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in several applications, including medicinal chemistry, materials science, and catalysis.
Wissenschaftliche Forschungsanwendungen
Adsorption and Surface Activation
- The adsorption of poly(vinyl alcohol) onto hydrophobic surfaces, including its application in making surfaces hydrophilic and chemically active, has been studied using this compound (Kozlov et al., 2003).
Electroluminescence and Electrochemistry
- A study on the synthesis, electrochemistry, and electroluminescence of poly(p-phenylenevinylene) derivatives, which includes this compound, highlights its use in developing novel red-emitting polymers (Joonyeong Kim and Hoosung Lee, 2002).
Catalytic Borylation
- Research on rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane, utilizing this compound, has been conducted for the stereoselective synthesis of vinylboronates (Murata et al., 2002).
Detection in Living Cells
- The compound has been used in the synthesis of a new 4-substituted pyrene derivative for the detection of H2O2 in living cells, showcasing its application in bio-imaging and cellular studies (Nie et al., 2020).
Elastomer Synthesis
- Studies have been conducted on the synthesis of silicone elastomers containing trifluoropropyl groups using this compound, indicating its role in enhancing the properties of elastomer transducers (Dascalu et al., 2015).
Polymer Electrolyte Hybrid Membranes
- The compound has been investigated in the context of radiation grafting of p-styryltrimethoxysilane into films, contributing to the development of polymer electrolyte hybrid membranes with high proton conductivity and thermal stability (Chen et al., 2007).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-10(11-6-8-15-9-7-11)14-16-12(2,3)13(4,5)17-14/h11H,1,6-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAJGUYZHNFJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

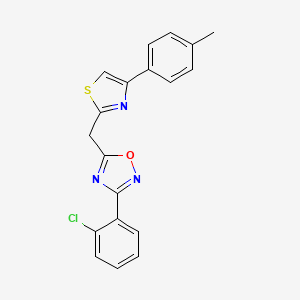
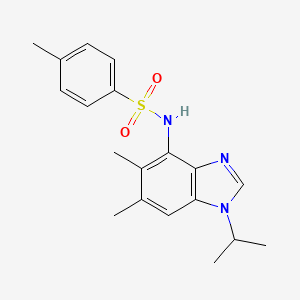
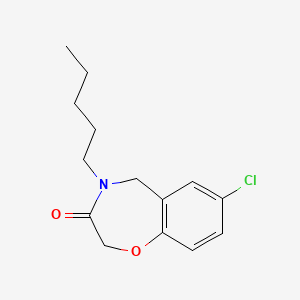

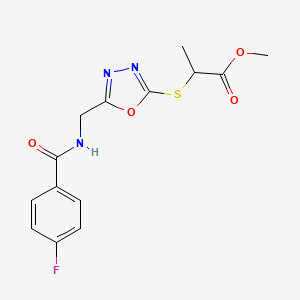
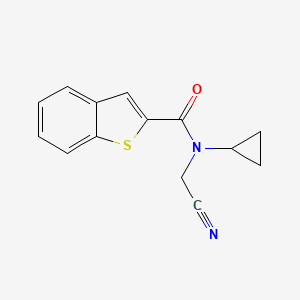
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)
